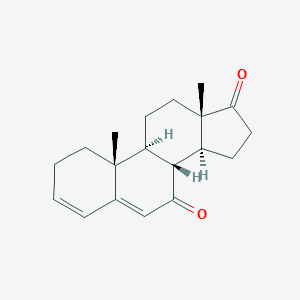

Androsta-3,5-diene-7,17-dione

Descripción general

Descripción

Arimistane ) es un esteroide anabólico androgénico. Su fórmula química es C19H24O2. Este compuesto es un metabolito de 7-ceto-dehidroepiandrosterona (7-ceto-DHEA) . Arimistane ha ganado atención en las comunidades del fitness y la investigación debido a sus posibles efectos en el equilibrio hormonal y la mejora del físico.

Métodos De Preparación

Rutas sintéticas:: Arimistane se puede sintetizar a través de diversas rutas. Un método común involucra la oxidación de 7-ceto-DHEA. La reacción generalmente emplea agentes oxidantes fuertes, como ácido crómico o clorocromato de piridinio, en condiciones controladas.

Producción industrial:: Si bien Arimistane no se produce a escala industrial, está disponible como estándar de referencia analítica para fines de investigación.

Análisis De Reacciones Químicas

Aromatase Inhibition Reactions

Androsta-3,5-diene-7,17-dione acts as a suicide substrate inhibitor of aromatase, an enzyme critical for estrogen biosynthesis. Mechanistic studies reveal:

- Competitive inhibition : Binds to the aromatase active site with a of 0.058–45 μM, depending on substituents .

- Time-dependent inactivation : Irreversible inhibition occurs via covalent modification of the enzyme’s heme group, requiring NADPH as a cofactor .

- Role of conjugated enone system : The 3,5-dien-7-one structure facilitates electron delocalization, enhancing affinity and enabling enzyme inactivation .

Key Structural Determinants for Aromatase Inhibition

| Feature | Impact on Activity | Source |

|---|---|---|

| 17-Ketone | Essential for binding | |

| 3,5-Diene system | Enhances planarity and affinity | |

| 7-Ketone | Stabilizes transition state |

Oxidation and Reduction

- Oppenauer oxidation : Converts 3β-hydroxy intermediates to 3-keto derivatives, crucial for enhancing inhibitory activity .

- Epoxidation : Reaction with hydrogen peroxide yields 4β,5β-epoxy derivatives (e.g., compound 11 ), which retain aromatase inhibition but with reduced potency .

- Reductive azidation : Sodium azide treatment produces 4-azido derivatives (e.g., 16 ), altering electron distribution and binding kinetics .

Biotransformation

- Microbial dihydroxylation : Fusarium lini catalyzes dihydroxylation at C-11β and C-14α positions, yielding metabolites with altered biological activity .

- Oxidative metabolism : Human liver microsomes generate 7α-hydroxy and 17-keto derivatives via cytochrome P450 enzymes, impacting pharmacokinetics .

Conjugated Diene System

The 3,5-diene moiety participates in:

- Electrophilic addition : Reacts with halogens (e.g., Cl₂) to form dihalogenated intermediates .

- Diels-Alder reactions : Forms cycloadducts with electron-deficient dienophiles, useful for derivatization .

Ketone Reactivity

- Oxime formation : Reacts with hydroxylamine to produce 17-oxime derivatives (e.g., 8 ), which exhibit reduced aromatase inhibition compared to the parent compound .

- Enolate generation : Base treatment (e.g., LDA) deprotonates the α-carbon, enabling alkylation or acylation at C-3 or C-17 .

Mechanism of Aromatase Inactivation

- Binding : The steroid docks into the aromatase active site via hydrophobic interactions with Val-370 and Thr-310 .

- Activation : NADPH-dependent reduction generates a reactive intermediate.

- Covalent modification : The activated compound forms a covalent bond with the enzyme’s heme iron, irreversibly disabling catalytic activity .

Metabolic Interactions

- Glutathione transferase A3-3 : Catalyzes isomerization of Δ⁵-androstene-3,17-dione to Δ⁴-androstene-3,17-dione via a dienolate intermediate .

- 19-Hydroxylation : Oxygenation at C-19 by CYP19A1 increases inactivation kinetics () .

Comparative Reactivity

| Reaction Type | This compound | Androstenedione |

|---|---|---|

| Aromatase KiK_iKi | 0.058 μM (competitive) | 45 μM (substrate) |

| Epoxidation Rate | Fast (30% H₂O₂, 2 hr) | Not reported |

| Microbial Oxidation | C-11β/C-14α dihydroxylation | C-17 ketoreduction |

Analytical Characterization

Key techniques for tracking reactions:

Aplicaciones Científicas De Investigación

Aromatase Inhibition

Mechanism of Action

Androsta-3,5-diene-7,17-dione acts as an aromatase inhibitor, which means it inhibits the enzyme aromatase that converts androgens like testosterone into estrogens. This inhibition is crucial in regulating estrogen levels in the body, which can have therapeutic implications for conditions influenced by estrogen, such as certain types of breast cancer .

Research Findings

Several studies have indicated that this compound exhibits competitive inhibition of aromatase activity. For instance, Lorenz et al. (2019) demonstrated its irreversible inhibitory effect on aromatase in vitro . Additionally, a study by Brito et al. (2019) identified multiple metabolites of this compound in human urine post-administration, suggesting its metabolic pathways and potential effects on hormone regulation .

Therapeutic Applications

Potential Uses in Hormone Regulation

Due to its role as an aromatase inhibitor, this compound has been explored for therapeutic applications in conditions such as:

- Breast Cancer Treatment: By lowering estrogen levels, it may help in treating estrogen receptor-positive breast cancers.

- Hormonal Imbalances: It can potentially be used to manage conditions related to high estrogen levels in men and women.

Comparative Efficacy

Research suggests that this compound may be comparable to pharmaceutical aromatase inhibitors like Anastrozole (Arimidex) in terms of efficacy but with fewer side effects reported . This makes it a candidate for further clinical investigation.

Doping Analysis

Mecanismo De Acción

El mecanismo de Arimistane involucra:

Inhibición de la aromatasa: Inhibe la enzima aromatasa, reduciendo la conversión de estrógenos a partir de andrógenos.

Modulación del receptor de andrógenos: Puede interactuar con los receptores de andrógenos, afectando el crecimiento muscular y la pérdida de grasa.

Comparación Con Compuestos Similares

Arimistane destaca por su combinación única de inhibición de la aromatasa y efectos androgénicos. Compuestos similares incluyen:

Letrozol: Otro inhibidor de la aromatasa.

Exemestano: Utilizado en el tratamiento del cáncer de mama.

Actividad Biológica

Androsta-3,5-diene-7,17-dione, commonly known as Arimistane , is a synthetic steroid with significant biological activity primarily associated with its role as an aromatase inhibitor . This compound has garnered attention for its potential applications in regulating hormone levels and its implications in sports and health supplements.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 1420-49-1

- IUPAC Name : (3S,5S)-3-hydroxy-5-androsten-7,17-dione

The structure of this compound consists of four fused cycloalkane rings, characteristic of steroid compounds. Its unique functional groups contribute to its biological activity, particularly its ability to inhibit aromatase, an enzyme that converts androgens to estrogens.

Aromatase Inhibition

Research indicates that Arimistane exhibits varying degrees of aromatase inhibitory activity. Aromatase inhibitors are crucial in treating conditions like estrogen-dependent cancers and managing hormonal imbalances.

- In Vitro Studies : Some studies have demonstrated that Arimistane shows weak aromatase inhibitory activity in vitro. For instance, a comparative study of several steroid compounds found that while some exhibited high inhibitory activity, Arimistane's effect was less pronounced compared to more potent analogs .

| Compound | Aromatase Inhibition (%) | Reference |

|---|---|---|

| Arimistane | Weak (exact % varies) | |

| Exemestane | 92.9% | |

| Letrozole | 85% |

Effects on Hormone Levels

Arimistane is primarily used in dietary supplements marketed for performance enhancement and bodybuilding. It is believed to help maintain higher testosterone levels by preventing the conversion of testosterone to estrogen. This mechanism is particularly appealing to athletes and bodybuilders who seek to optimize their anabolic environment.

Case Studies and Research Findings

- Dietary Supplements : A study identified Arimistane in dietary supplements marketed for performance enhancement. The compound was isolated using high-performance liquid chromatography (HPLC) and characterized through various analytical techniques including mass spectrometry . This highlights the compound's prevalence in products aimed at increasing athletic performance.

- Safety Assessments : The FDA has expressed concerns regarding the safety of this compound when used in food products. A scientific memorandum concluded that there is inadequate data supporting its safety for consumption, raising potential health risks associated with its use .

- Comparative Studies with Other Steroids : Research comparing Arimistane with other steroids revealed that while it functions as an aromatase inhibitor, its efficacy is lower than that of established inhibitors like exemestane and letrozole . This suggests that while Arimistane may have some utility in hormone modulation, it may not be the most effective option available.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOTNMSJDQVEE-ZENYQMPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420-49-1 | |

| Record name | Androsta-3,5-diene-7,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?

A1: this compound, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]

Q2: How is this compound identified in complex mixtures?

A2: Several analytical techniques are employed to identify this compound. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:

- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []

- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []

- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []

- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []

Q3: Can this compound be formed unintentionally during analytical procedures?

A3: Yes, research indicates that this compound can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of this compound under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.

Q4: What factors can influence the formation of this compound as an analytical artifact?

A4: Several factors have been identified that can contribute to the unintentional formation of this compound during analysis:

- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []

- Reaction temperature: Elevated temperatures during derivatization can promote the formation of this compound. []

- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.